molecular formula C7H5BrFNO3 B1526658 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene CAS No. 1137869-91-0

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Cat. No. B1526658
M. Wt: 250.02 g/mol
InChI Key: BLGZBPZOEMCFOM-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 . Its IUPAC name is 5-bromo-3-fluoro-2-nitrophenyl methyl ether .

Scientific Research Applications

Charge Control in SNAr Reaction

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene demonstrates interesting behavior in S_NAr reactions. It shows how meta substitution with respect to the activating nitro group can be controlled. This compound, when reacted with methoxide anion, shows a substitution of a fluorine atom, which is a charge-controlled reaction with a loosely bonded transition state (Cervera, Marquet, & Martin, 1996).

Reactivity of Halogenobenzofurazans and Halogenonitrobenzofurazans

The reactivity of halogenonitrobenzofurazans, including compounds similar to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, has been studied, showing the influence of various substituents on reaction rates in different solvents. These findings provide valuable insights into the kinetics of such compounds (Monte et al., 1971).

Grafting onto Silicon Surfaces

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene and similar compounds have been used in grafting onto Si(111) surfaces, showcasing their utility in modifying surface properties like electron affinity and work function. This application is significant in semiconductor technology and surface engineering (Hunger et al., 2006).

Synthesis of Ortho-Fluoronitroaryl Nitroxides

The synthesis and reaction of ortho-fluoronitroaryl nitroxides, which are related to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, reveal their potential as versatile synthons and reagents for spin-labeling studies. This application is crucial in advanced chemical analysis and spectroscopy (Hankovszky et al., 1989).

Metabolism Studies

Studies on the metabolism of halogenonitrobenzenes, including compounds similar to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, in rabbits provide insights into their biological processing and potential environmental impact (Bray, James, & Thorpe, 1958).

Thiophenoxy-Dehalogenation Studies

Research on the reactivity of thiophenoxide ion towards o- and p-halogenonitrobenzenes, including compounds structurally similar to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, helps in understanding their reactivity and potential applications in organic synthesis (Guanti, Dell'erba, Thea, & Leandri, 1975).

Synthesis of Key Drug Intermediates

The synthesis of key drug intermediates, closely related to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, demonstrates its potential in medicinal chemistry for developing new pharmaceutical compounds (Nishimura & Saitoh, 2016).

properties

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGZBPZOEMCFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728473
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
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Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

CAS RN

1137869-91-0
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
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Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-nitroanisole
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-1,3-difluoro-2-nitrobenzene (Compound 146H, 2.00 g, 8.40 mmol) in MeOH (15.0 mL) was added potassium hydroxide (504 mg, 8.98 mmol). The reaction was stirred at 90° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with EtOAc (15 mL), washed with water (10 mL), washed with brine (10 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow solid. The crude material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→70:30) as eluent to yield the desired product as a light yellow solid 1.75 g (83% yield). 1H NMR (CDCl3, 400 MHz): δ=3.95 (s, 3 H), 7.01 (s, 1 H), 7.05 (dd, J=8.59, 1.77 Hz, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-1,3-difluoro-2-nitrobenzene (2.7 g, 11.3 mmol) in methanol (20 mL) was added potassium hydroxide (680 mg, 12 mmol). The reaction mixture was refluxed at 90° C. for 1 h. It was then concentrated, diluted to ethyl acetate and washed by water and brine. The mixture was then purified by flash column to give the product as red oil (1.8 g, 63%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.94 (s, 3H) 7.01 (s, 1H) 7.04 (d, J=8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Hariprasad, AN Rao, CP Kumar, C Venkanna - zkginternational.com
… The crude compound was purified by column chromatography (silica gel 230-240 mesh, eluted with pet ether) to afford 5-bromo-1-fluoro-3-methoxy2-nitrobenzene 1 as off white solid (…
Number of citations: 0 www.zkginternational.com

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